

Comparative Analysis of D-(+)-Glucono-1,5-lactone from Different Suppliers

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Compound of Interest

Compound Name: D-(+)-Glucono-1,5-lactone

Cat. No.: B1210275

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For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. **D-(+)-Glucono-1,5-lactone** (GDL), a naturally occurring food additive and a known inhibitor of β -glucosidase, is a versatile compound used in various scientific applications.^{[1][2]} The quality of GDL can significantly impact experimental outcomes, making a thorough evaluation of the product from different suppliers a critical step in ensuring reliable and reproducible results.

This guide provides a comparative analysis of **D-(+)-Glucono-1,5-lactone** from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on key quality attributes and performance in a functional enzymatic assay. All experimental data presented are representative and intended to illustrate the comparative methodology.

Data Summary

The following table summarizes the key quality control parameters for **D-(+)-Glucono-1,5-lactone** from the three suppliers.

Parameter	Supplier A	Supplier B	Supplier C	Specification
Purity (by Titration)	99.8%	99.5%	99.9%	≥ 99.0%
Purity (by HPLC)	99.7%	99.2%	99.9%	≥ 99.0%
Identity by ¹ H NMR	Conforms	Conforms	Conforms	Consistent with structure
Identity by FTIR	Conforms	Conforms	Conforms	Conforms to reference
Appearance	White crystalline powder	White crystalline powder	White crystalline powder	White, odorless crystalline powder
Melting Point	152-154 °C	151-153 °C	153-155 °C	151-155 °C
Specific Rotation [α] _D ²⁰	+63.8° (c=10, H ₂ O)	+63.2° (c=10, H ₂ O)	+64.5° (c=10, H ₂ O)	+62.0° to +65.0°
β-Glucosidase Inhibition (IC ₅₀)	1.2 mM	1.5 mM	1.1 mM	Report Value

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: HPLC system with a refractive index detector (RID).
- Column: Aminex HPX-87H, 300 mm x 7.8 mm.
- Mobile Phase: 0.005 M H₂SO₄.
- Flow Rate: 0.6 mL/min.
- Column Temperature: 50 °C.

- Sample Preparation: Accurately weigh and dissolve 10 mg of **D-(+)-Glucono-1,5-lactone** in 10 mL of deionized water.
- Injection Volume: 20 μ L.
- Quantification: The purity is determined by the area percentage of the principal peak.

Identity Confirmation by ^1H NMR Spectroscopy

- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Deuterium oxide (D_2O).
- Sample Preparation: Dissolve 5 mg of the sample in 0.7 mL of D_2O .
- Procedure: Acquire the ^1H NMR spectrum and compare it with a reference spectrum of **D-(+)-Glucono-1,5-lactone**. The chemical shifts and coupling constants should be consistent with the established structure.

Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the powder directly on the ATR crystal.
- Procedure: Acquire the infrared spectrum from 4000 to 400 cm^{-1} . The positions of characteristic peaks (e.g., C=O stretch of the lactone, O-H stretch) should match the reference spectrum.

β -Glucosidase Inhibition Assay

This assay determines the concentration of **D-(+)-Glucono-1,5-lactone** required to inhibit 50% of the β -glucosidase activity (IC_{50}).

- Materials:
 - β -Glucosidase from almonds (e.g., Sigma-Aldrich).

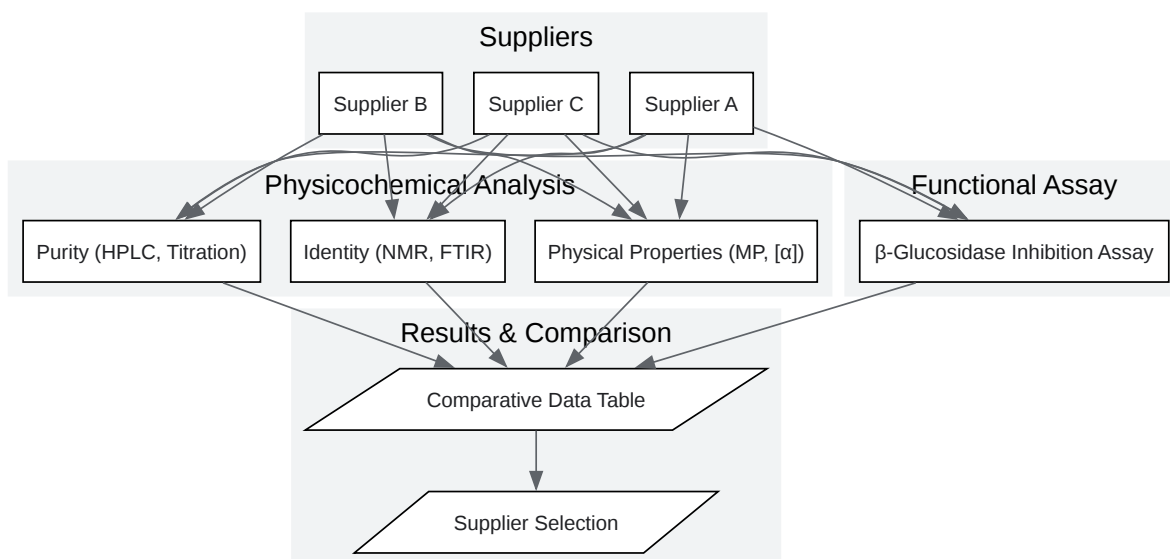
- p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate.^[3]
- Phosphate buffer (50 mM, pH 7.0).
- **D-(+)-Glucono-1,5-lactone** samples from each supplier.
- 96-well microplate reader.
- Procedure:
 - Prepare a stock solution of β-glucosidase in phosphate buffer.
 - Prepare serial dilutions of **D-(+)-Glucono-1,5-lactone** from each supplier in phosphate buffer.
 - In a 96-well plate, add 20 μL of each inhibitor dilution, 20 μL of the β-glucosidase solution, and 160 μL of phosphate buffer to triplicate wells.
 - Include control wells with no inhibitor (enzyme only) and blank wells (buffer only).
 - Pre-incubate the plate at 37 °C for 10 minutes.
 - Initiate the reaction by adding 20 μL of pNPG solution to all wells.
 - Measure the absorbance at 405 nm every minute for 20 minutes.
 - Calculate the reaction rate (V) for each concentration of the inhibitor.
 - The percentage of inhibition is calculated as: $(1 - V_{\text{inhibitor}} / V_{\text{control}}) * 100$.
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

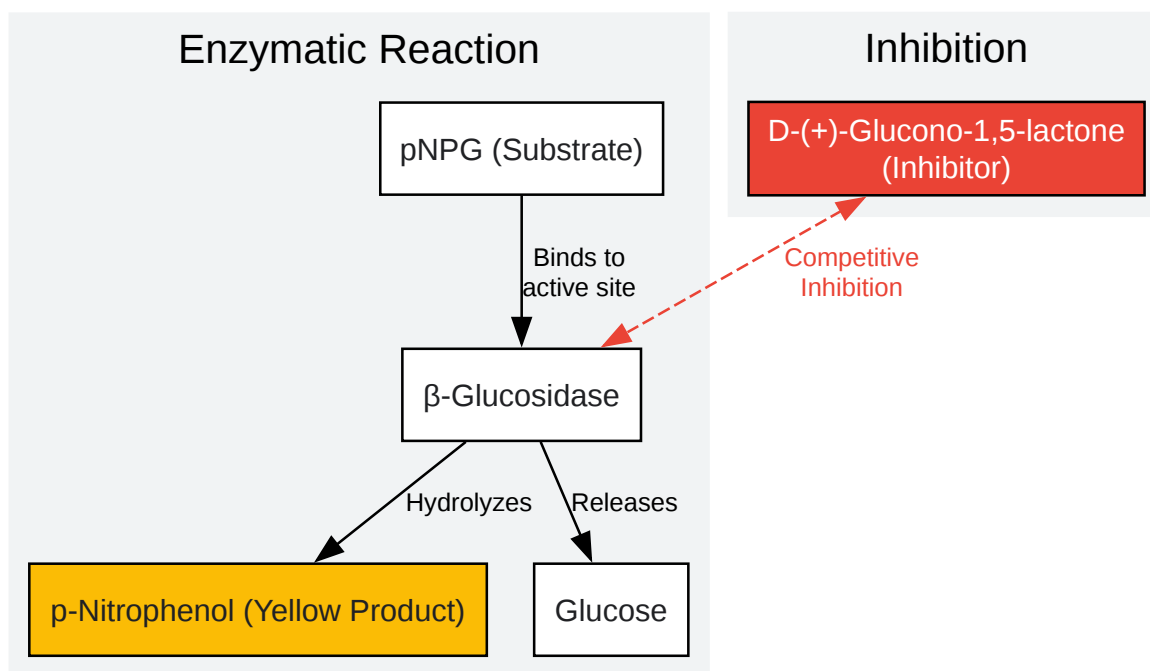
Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of **D-(+)-Glucono-1,5-lactone** from different suppliers.

Experimental Workflow for GDL Comparison



Mechanism of β -Glucosidase Inhibition

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